![molecular formula C22H27N3O3 B2529328 5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole CAS No. 1402838-14-5](/img/structure/B2529328.png)

5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

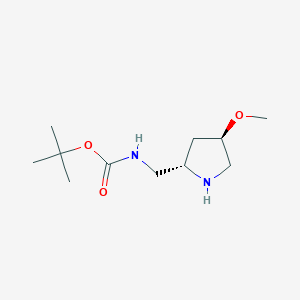

The compound "5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole" is a derivative of the 5H-imidazo[5,1-a]isoindole scaffold, which is a heterocyclic structure that has been the subject of various synthetic efforts due to its potential biological activity. The presence of the 1-Boc-4-piperidyl group suggests that this compound may have been designed for a specific biological target, taking advantage of the piperidine moiety's common presence in bioactive molecules.

Synthesis Analysis

The synthesis of imidazo[5,1-a]isoindole derivatives has been explored through various methods. One approach is the palladium-catalyzed intramolecular arylation of N-benzyl-2-iodoimidazoles, which provides a rapid access to the 5H-imidazo[2,1-a]isoindole core structure in a single step . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazo[5,1-a]isoindole derivatives is characterized by a fused ring system that includes an imidazole ring and an isoindole unit. The stereochemistry and substituent effects are crucial for the biological activity of these compounds. For instance, the stereoselective synthesis of related 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones has been achieved with high diastereoselectivity, which is important for the resulting compound's biological function .

Chemical Reactions Analysis

Imidazo[5,1-a]isoindole derivatives can undergo various chemical reactions, including oxidation and intramolecular cyclization. For example, the oxidation of dihydroxyindeno[1,2-d]imidazol-8(3H)-ones leads to the formation of imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives . Additionally, intramolecular cyclization reactions have been used to create imidazopyrimidine and aminoindole derivatives from isoxazolone precursors . These reactions highlight the versatility of the imidazo[5,1-a]isoindole scaffold in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[5,1-a]isoindole derivatives are influenced by their molecular structure. The presence of various functional groups, such as the Boc-protected amine and the piperidine ring in the compound of interest, would affect its solubility, stability, and reactivity. These properties are essential for the compound's potential application in biological systems, although specific data on the compound is not provided in the papers.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

A novel class of 5-substituted 5H-imidazo[5,1-a]isoindoles, including compounds structurally related to 5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole, has been described as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). These inhibitors are significant for cancer immunotherapy due to IDO1's role in immune response modulation. By employing structure-based drug design approaches, researchers have improved the potency and pharmacokinetic profiles of these compounds, ensuring oral dosing viability while minimizing off-target effects (Kumar et al., 2019).

Heterocyclic Compound Synthesis

The synthesis of heterofused compounds, specifically 5H-imidazo[2,1-a]isoindoles, has been achieved through copper(I)-catalyzed intramolecular coupling and palladium-catalyzed intramolecular arylation methods. These processes involve the direct C-arylation of azoles with aryl bromides or the arylation of N-benzyl-2-iodoimidazoles, demonstrating a concise route to access these complex structures (Huang et al., 2013); (Figueiredo et al., 2007). These methodologies offer rapid access to the isoindole core, enhancing the efficiency and yield of the synthesis process.

Photophysical Studies

Photophysical studies on isoindole fused imidazole derivatives have unveiled their potential in proton transfer probes, indicating their significance in understanding intramolecular proton transfer processes. These studies provide insights into the tautomerism through hydrogen-bonded networks, which is crucial for developing novel photophysical probes with potential applications in sensing and molecular imaging (Ray et al., 2014).

Fluorescence Sensing

The fused isoindole-imidazole scaffold has shown promise in fluorescence sensing, particularly for Zn2+ ions. Such chemosensors are crucial for detecting specific metal ions due to their high specificity, sensitivity, and fast response times. The development of these sensors underscores the applicability of 5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole derivatives in environmental monitoring and biomedical diagnostics (Sahu et al., 2022).

Propiedades

IUPAC Name |

tert-butyl 4-[2-(5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-22(2,3)28-21(27)24-10-8-15(9-11-24)20(26)12-18-16-6-4-5-7-17(16)19-13-23-14-25(18)19/h4-7,13-15,18H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTODPCVGALCGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC2C3=CC=CC=C3C4=CN=CN24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)